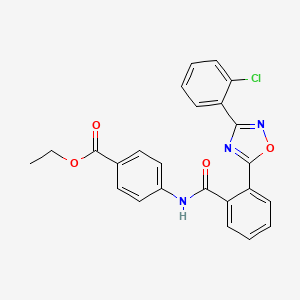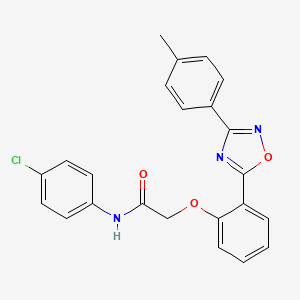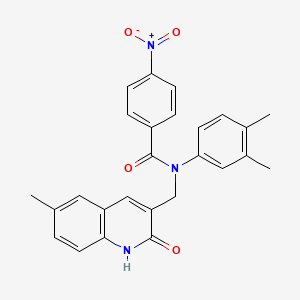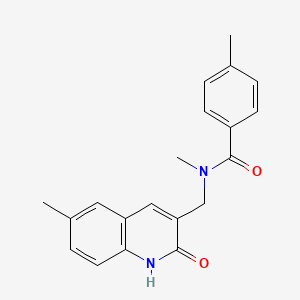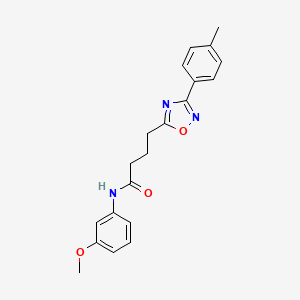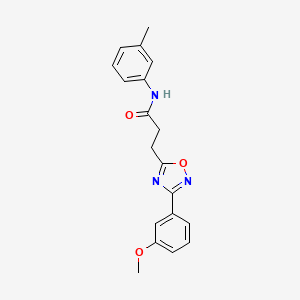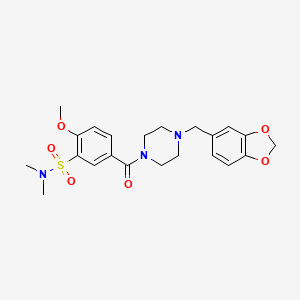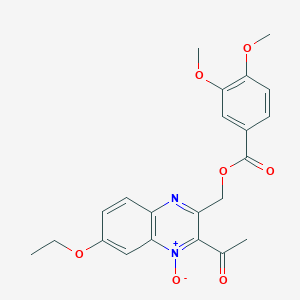
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxy-5-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxy-5-methylphenyl)propanamide, commonly known as BZSMP, is a chemical compound that has gained attention due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been studied extensively for its mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of BZSMP involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. BZSMP also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. Furthermore, BZSMP has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
BZSMP exhibits various biochemical and physiological effects depending on the target cells or tissues. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while promoting cell survival and neurite outgrowth in neurons. BZSMP also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the recruitment of immune cells to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
BZSMP has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and is soluble in common organic solvents. However, BZSMP has some limitations, such as its potential toxicity to normal cells and tissues. Therefore, careful dose optimization and toxicity testing are required before using BZSMP in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of BZSMP. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, particularly its interaction with specific enzymes and signaling pathways. Furthermore, the development of BZSMP derivatives with improved efficacy and safety profiles is also an area of future research.
Conclusion
In conclusion, BZSMP is a promising chemical compound that has potential therapeutic applications in various fields. Its synthesis method has been optimized, and its mechanism of action and biochemical effects have been extensively studied. Although there are some limitations for its use in lab experiments, careful optimization and toxicity testing can overcome these limitations. Future research directions include investigating its potential therapeutic applications in other diseases, studying its mechanism of action in more detail, and developing BZSMP derivatives with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of BZSMP involves the reaction of 4-aminobenzenesulfonamide and 2-methoxy-5-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-bromopropionyl chloride to obtain BZSMP. The synthesis method has been optimized to obtain high yields and purity of BZSMP.
Wissenschaftliche Forschungsanwendungen
BZSMP has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. BZSMP also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, BZSMP has been studied for its neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18-8-14-23(30-2)22(16-18)26-24(27)15-11-19-9-12-21(13-10-19)31(28,29)25-17-20-6-4-3-5-7-20/h3-10,12-14,16,25H,11,15,17H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFOJZYNDLIQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


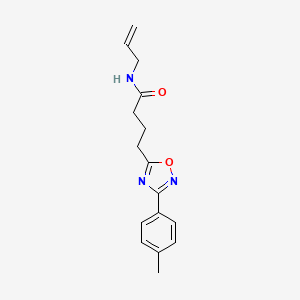
![(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688064.png)
